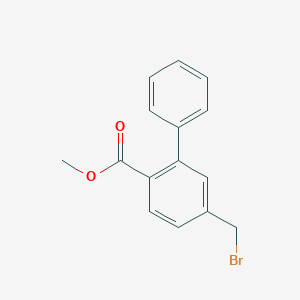

Methyl 4-bromomethyl-2-phenylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

methyl 4-(bromomethyl)-2-phenylbenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-18-15(17)13-8-7-11(10-16)9-14(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

QTKFZQUZEQSMTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative of significant interest in the field of medicinal chemistry and organic synthesis. Its structural features, particularly the reactive bromomethyl group, make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development. This compound is a key intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug.[1][2][3]

Physicochemical Properties

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a white to light yellow crystalline powder at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 114772-38-2 | [4][5] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [5] |

| Molecular Weight | 305.17 g/mol | [5] |

| Appearance | White to Light yellow powder to crystal | [4] |

| Melting Point | 52.0 to 57.0 °C | [4] |

| Solubility | Soluble in chloroform and methanol | [6] |

Synthesis

The synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is typically achieved through a two-step process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

Step 1: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate

The precursor, Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, is synthesized via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol:

-

To a solution of methyl 2-bromobenzoate (1 equivalent) and 4-methylphenylboronic acid (1.1 equivalents) in a suitable solvent such as toluene or 1,4-dioxane, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Add an aqueous solution of a base, typically 2M sodium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.

Step 2: Synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

The target compound is obtained through the radical bromination of the methyl group of the precursor. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

-

Dissolve Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1 equivalent) in a non-polar solvent such as carbon tetrachloride.[4]

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, for example, azo(bisisobutyronitrile) (AIBN) (0.05 equivalents).[4]

-

Heat the mixture to reflux (around 77 °C for carbon tetrachloride) and irradiate with a light source (e.g., a sunlamp) to initiate the reaction.

-

Continue refluxing for 4 hours or until TLC analysis indicates the consumption of the starting material.[4]

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v), to afford pure Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate as a solid.[4]

Spectroscopic Data

The structure of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate can be confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the methyl ester protons at approximately 3.65 ppm and a singlet for the benzylic protons of the bromomethyl group at around 4.55 ppm.[4] The aromatic region, typically between 7.25 and 7.85 ppm, shows a complex multiplet pattern corresponding to the eight aromatic protons.[4]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 168 ppm), the carbons of the two aromatic rings (in the 125-145 ppm region), the methyl ester carbon (around 52 ppm), and the benzylic carbon of the bromomethyl group (around 33 ppm).

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (305.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Applications in Drug Development

The primary utility of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate stems from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.

Role in the Synthesis of Telmisartan

A prominent application of this compound is as a key building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[7][8] In this synthesis, the bromomethyl group undergoes a nucleophilic substitution reaction with the benzimidazole nitrogen of the Telmisartan precursor.

Sources

- 1. CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google Patents [patents.google.com]

- 2. US20060094883A1 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2 | CID 11012181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4'-bromomethylbiphenyl-2-carboxylate | 133240-26-3 [chemicalbook.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

This technical guide details the physicochemical profile, synthesis, and handling of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (commonly referred to as the Telmisartan Intermediate).

Editorial Note on Nomenclature: The query "Methyl 4-bromomethyl-2-phenylbenzoate" is treated here as a synonym for Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS 114772-38-2). In organic nomenclature, "Methyl 2-(4-bromomethylphenyl)benzoate" describes the same structure: a benzoate core with a phenyl group at position 2, which in turn bears a bromomethyl group at its position 4 (the 4' position of the biphenyl system). This distinction is critical for researchers to avoid confusion with the structural isomer Methyl 4-(bromomethyl)biphenyl-2-carboxylate (where the bromine is on the benzoate ring).

Physicochemical Profiling, Synthetic Pathways, and Handling Protocols

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is a critical benzylic bromide intermediate used primarily in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan). Its reactivity is defined by the electrophilic benzylic carbon, making it susceptible to nucleophilic substitution but also hydrolysis.

| Attribute | Detail |

| IUPAC Name | Methyl 4'-(bromomethyl)biphenyl-2-carboxylate |

| Common Synonyms | Methyl 2-[4-(bromomethyl)phenyl]benzoate; Telmisartan Bromide Intermediate |

| CAS Registry Number | 114772-38-2 |

| Molecular Formula | C₁₅H₁₃BrO₂ |

| Molecular Weight | 305.17 g/mol |

| SMILES | COC(=O)C1=CC=CC=C1C2=CC=C(CBr)C=C2 |

| Structure Class | Biphenyl; Benzylic Bromide; Methyl Ester |

Structural Disambiguation (Isomer Check)

The following diagram clarifies the specific isomer discussed in this guide versus potential naming confusions.

Figure 1: Structural disambiguation ensuring the correct regioisomer is identified for drug development applications.

Physicochemical Properties[3][6][8][9][10][11][12]

The physical properties below are aggregated from validated certificates of analysis (CoA) and safety data sheets (SDS).

Quantitative Data Table

| Property | Value / Range | Conditions | Relevance |

| Physical State | Solid (Crystalline Powder) | 20°C, 1 atm | Handling logistics |

| Color | Off-white to Light Yellow | - | Yellowing indicates degradation (Br release) |

| Melting Point | 52.0 – 57.0 °C | Recrystallized | Purity indicator; lower MP suggests dibromo impurity |

| Boiling Point | 412.8 °C | 760 mmHg (Predicted) | High BP; not distillable without decomposition |

| Density | 1.37 – 1.40 g/cm³ | 20°C | Process engineering calculations |

| Flash Point | 203.5 ± 26.8 °C | - | Safety/Flammability classification |

| Solubility (Organic) | Soluble | Toluene, DMF, THF, EtOAc | Reaction solvents |

| Solubility (Water) | Insoluble | - | Hydrolysis risk at interface |

| LogP | 4.6 | - | Lipophilicity; workup partitioning |

Stability Profile

-

Moisture Sensitivity: High. The ester is relatively stable, but the benzylic bromide is prone to hydrolysis to the corresponding alcohol (Methyl 4'-(hydroxymethyl)biphenyl-2-carboxylate).

-

Thermal Instability: Avoid prolonged heating above 60°C during drying, as this can accelerate elimination or dimerization.

Synthetic Pathway & Impurity Control

The industrial standard for synthesis involves radical bromination. Understanding this mechanism is vital for controlling the "Dibromo" impurity, which is difficult to remove.

Mechanism of Action: Radical Bromination

Figure 2: Radical bromination pathway highlighting the critical risk of over-bromination.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: Removing the unreacted methyl precursor and trace succinimide byproducts.

-

Dissolution: Charge crude solid (10 g) into Cyclohexane/Ethyl Acetate (9:1 v/v) (approx. 50 mL). Heat to 60°C until fully dissolved.

-

Note: Avoid refluxing for >1 hour to prevent thermal degradation.

-

-

Filtration: Filter hot (if necessary) to remove insoluble succinimide residues.

-

Crystallization: Cool slowly to Room Temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

-

Isolation: Filter the off-white crystals. Wash with cold cyclohexane (10 mL).

-

Drying: Vacuum dry at <40°C . Warning: Higher temperatures cause the crystal lattice to collapse or the product to melt/degrade.

Protocol B: Quality Control (HPLC Method)

Context: Validating purity >98% and ensuring Dibromo impurity <0.5%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient (60:40 to 90:10 over 20 min).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention Order:

-

Methyl 4'-methylbiphenyl-2-carboxylate (Precursor)

-

Target: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

-

Methyl 4'-(dibromomethyl)biphenyl-2-carboxylate (Late eluting, lipophilic).

-

Handling, Safety & Storage

Hazard Identification (GHS)[2][7][9]

-

Signal Word: WARNING / DANGER (depending on purity/form).

-

H335: May cause respiratory irritation.

-

Lachrymator: As a benzylic bromide, this compound acts as a tear gas agent.[6] Handle only in a functioning fume hood.

Storage Requirements[8][10][12][15][16][17]

-

Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is preferred.

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent hydrolysis.

-

Container: Amber glass (protect from light) with Teflon-lined caps.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11012181, Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | TCI AMERICA [tcichemicals.com]

- 6. innospk.com [innospk.com]

Structural Analysis: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

[1][2][3][4][5]

Executive Summary & Significance

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS: 114772-38-2 ) serves as the electrophilic "anchor" in the synthesis of sartans.[1] Its structural value lies in the biphenyl scaffold —which provides the necessary lipophilic bulk for receptor binding—and the benzylic bromide , a highly reactive handle for N-alkylation of imidazole or tetrazole heterocycles.[1]

Key Technical Specifications:

-

IUPAC Name: Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate[1][2][3]

-

Molecular Formula: C₁₅H₁₃BrO₂[1]

-

Appearance: Off-white to pale yellow crystalline powder.[1]

-

Lachrymator Warning: The benzylic bromide moiety makes this compound a potent eye and respiratory irritant; handling requires strict containment.[1]

Structural Disambiguation & Nomenclature

In industrial contexts, the naming of biphenyl derivatives often leads to regio-isomeric confusion. It is vital to distinguish the target compound from its isomers to ensure supply chain integrity.[1]

| Common Name | Chemical Structure Context | Status |

| Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Target. Br is on the distal phenyl ring (position 4').[1] Ester is on the proximal ring (position 2).[1] | Active Intermediate |

| Methyl 4-(bromomethyl)biphenyl-2-carboxylate | Regioisomer. Br is on the proximal benzoate ring (position 4).[1] | Impurity / Byproduct |

| Methyl 2-[4-(bromomethyl)phenyl]benzoate | Alternative name for the Target . Emphasizes the benzoic acid core.[1] | Synonym |

Structural Logic: The molecule consists of two phenyl rings twisted relative to each other to minimize steric repulsion between the ester group at position 2 and the ortho-hydrogens of the adjacent ring.[1] This dihedral twist (typically 60–90° in solution) prevents planar conjugation, isolating the electronic systems of the two rings to some degree, which influences the NMR chemical shifts.[1]

Spectroscopic Characterization (The Core)

3.1. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the primary tool for confirming the success of the bromination reaction (conversion of Ar-CH₃ to Ar-CH₂Br).[1]

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.65 | Singlet (s) | 3H | –OCH₃ | Methyl ester protons.[1] Distinctly upfield from the bromide. |

| 4.55 | Singlet (s) | 2H | –CH₂Br | Critical Quality Attribute. The benzylic methylene.[1] A shift from ~2.4 ppm (starting material –CH₃) to 4.55 ppm confirms bromination.[1] |

| 7.25 – 7.50 | Multiplet (m) | 5H | Ar-H | Overlapping signals from the phenyl ring and positions 3,5 of the benzoate.[1] |

| 7.55 | Triplet/Multiplet | 1H | Ar-H (Pos 5/6) | Para/Meta to ester.[1] |

| 7.85 | Doublet (d) | 1H | Ar-H (Pos 3) | Ortho to the ester carbonyl; deshielded by the anisotropic effect of the C=O.[1] |

3.2. Mass Spectrometry (MS)

-

Ionization: ESI+ or EI

-

Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet for the molecular ion and any fragment containing the bromine atom.[1]

3.3. Infrared Spectroscopy (FT-IR)

-

1720–1730 cm⁻¹: Strong C=O stretching (Ester).[1]

-

~1270 cm⁻¹: C–O stretch.

-

600–700 cm⁻¹: C–Br stretching vibration (often weak but diagnostic).[1]

Synthesis & Reaction Pathway

The synthesis typically involves the Wohl-Ziegler bromination of Methyl 4'-methylbiphenyl-2-carboxylate using N-Bromosuccinimide (NBS).[1] This is a radical substitution reaction requiring an initiator (AIBN or Benzoyl Peroxide).[1]

Reaction Diagram (Graphviz)

Figure 1: Radical bromination pathway showing the critical risk of over-bromination.

Process Criticality:

-

Stoichiometry: NBS must be carefully controlled (1.02 – 1.05 eq). Excess leads to the dibromomethyl impurity, which is extremely difficult to separate by crystallization due to similar solubility profiles.[1]

-

Temperature: Reflux is required to sustain the radical chain reaction.[1]

Impurity Profiling & Quality Control

In drug development, controlling the "Dibromo" and "Des-bromo" impurities is mandatory.[1]

| Impurity Name | Structure | Origin | Detection (HPLC) |

| SM (Starting Material) | Methyl 4'-methyl...[1] | Incomplete reaction | RT < Product |

| Dibromo Impurity | Methyl 4'-(dibromo methyl)...[1] | Over-reaction (Excess NBS) | RT > Product (More lipophilic) |

| Hydrolysis Product | 4'-(bromomethyl)biphenyl-2-carboxylic acid | Moisture ingress (Ester hydrolysis) | RT < SM (Acidic shift) |

HPLC Protocol (Standard Method)

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Biphenyl absorption max).[1]

-

Flow Rate: 1.0 mL/min.[1]

Reactivity & Stability Profile

-

Alkylation Potential (SN2): The benzylic bromide is highly susceptible to nucleophilic attack.[1] In the presence of weak bases (K₂CO₃), it alkylates nitrogen heterocycles (imidazoles) rapidly.[1]

-

Hydrolysis Sensitivity: The methyl ester at position 2 is sterically hindered by the ortho-phenyl ring, making it relatively resistant to hydrolysis compared to a standard benzoate.[1] However, the benzylic bromide can hydrolyze to the benzyl alcohol in aqueous basic conditions.[1]

-

Thermal Stability: Stable up to ~100°C. Above this, or in the presence of Lewis acids, it may degrade via elimination or polymerization.[1]

References

A Senior Application Scientist's Guide to the Safe Handling of Methyl 4'- (bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Introduction: Understanding the Reagent

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS No. 114772-38-2) is a versatile bifunctional molecule utilized extensively in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] Its structure, featuring a reactive benzylic bromide moiety and a methyl ester, makes it an excellent building block for introducing a biphenyl scaffold. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions (SN2), making it a powerful alkylating agent for a wide range of nucleophiles including amines, phenols, thiols, and carbanions.[3][4]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it a significant laboratory hazard. As a member of the benzylic bromide class of reagents, it is a potent lachrymator and a suspected mutagen.[5][6][7] This guide provides a comprehensive framework for its safe handling, storage, and use, grounded in the principles of chemical reactivity and risk mitigation. It is intended for researchers, scientists, and drug development professionals who will handle this or structurally similar reagents.

Section 1: Hazard Analysis and Chemical Profile

A thorough understanding of the hazards associated with Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is the foundation of safe laboratory practice. Its primary hazards stem from its nature as a reactive alkylating agent and a lachrymator.

Causality of Hazards:

-

Alkylation and Potential Mutagenicity: As an electrophilic alkylating agent, this compound can react with biological nucleophiles, including DNA. This covalent modification of genetic material is the mechanistic basis for its classification as a suspected mutagen.[5] Therefore, exposure must be minimized to prevent potential long-term health effects.

-

Lachrymatory and Irritant Effects: The benzylic bromide group reacts with moisture, including the moisture on the surface of the eyes, skin, and mucous membranes of the respiratory tract, to produce hydrobromic acid (HBr). This in-situ generation of a strong acid causes immediate and severe irritation, pain, and the characteristic tearing effect of lachrymators.[6]

Physicochemical and Hazard Data Summary:

| Property | Value | Source(s) |

| Chemical Name | Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | [5] |

| Synonyms | Methyl 2-[4-(bromomethyl)phenyl]benzoate | [5][8] |

| CAS Number | 114772-38-2 | [1][5][8] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [2][9] |

| Molecular Weight | 305.17 g/mol | [2][9] |

| Appearance | White to light yellow crystalline powder | [5][8] |

| Melting Point | 52.0 to 57.0 °C | [5][8] |

| GHS Hazard Pictograms | ||

| Signal Word | Danger | [10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H341: Suspected of causing genetic defects. | [5][10][11] |

| Precautionary Statements | P201, P202, P260, P261, P280, P302+P352, P305+P351+P338, P308+P313 | [5][8][10][11] |

Note: The hazard classifications presented are a conservative compilation from multiple sources. In cases of conflicting data, the more stringent classification is adopted to ensure the highest level of safety.

Section 2: The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic approach to risk reduction known as the Hierarchy of Controls.[12][13] This framework prioritizes control measures from most to least effective, creating a robust and self-validating system. Relying solely on PPE is the least effective control as it only protects the individual and is prone to failure.

Caption: The Hierarchy of Controls prioritizes risk reduction strategies.

Section 3: Safe Handling and Storage Protocols

Adherence to the following protocols, derived from the Hierarchy of Controls, is mandatory when working with Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

Engineering Controls (Isolating the Hazard)

The primary line of defense is to physically separate the researcher from the chemical.

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions (weighing, transfers, reaction setup, workup, and purification) MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[6][7] This prevents inhalation of dust or vapors, which are potent lachrymators.

-

Glove Box: For highly sensitive operations or when handling larger quantities, use of an inert atmosphere glove box is recommended to prevent any contact and reaction with atmospheric moisture.

-

Closed Systems: When possible, design experiments to use closed systems with sealed vessels and syringe transfers to minimize exposure during reagent addition.

Administrative Controls (Changing How We Work)

-

Designated Areas: All work with this reagent must be conducted in a clearly marked "Designated Area" within the laboratory. This area should contain all necessary equipment and emergency supplies.

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving this reagent. All personnel must be trained on the SOP before beginning work.

-

Restricted Access: Only trained and authorized personnel should be allowed in the designated area while the reagent is in use.

-

Waste Management: All solid and liquid waste contaminated with this reagent is considered hazardous. Segregate into a dedicated, clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risk and in case of emergencies.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[7] Safety glasses are insufficient due to the severe irritant and corrosive nature of the compound and its reaction with moisture.

-

Skin Protection:

-

Gloves: Use double-gloving technique with two pairs of nitrile gloves. Nitrile provides good splash protection, but benzylic bromides can eventually permeate it. Change gloves immediately upon known or suspected contact and replace them frequently (e.g., every 1-2 hours) during extended operations.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required.

-

Apron: A chemically resistant apron should be worn over the lab coat during transfers of larger quantities or when there is a significant splash risk.

-

-

Respiratory Protection: While a properly functioning fume hood should provide adequate protection from inhalation, a respirator (e.g., a full-face respirator with an organic vapor/acid gas cartridge) should be available for emergency situations such as a spill or fume hood failure.[14]

Storage Requirements

-

Store in a cool, dry, dark, and well-ventilated area, away from sources of ignition and moisture.[15][16]

-

The container must be tightly sealed to prevent hydrolysis from atmospheric moisture, which would degrade the reagent and create HBr gas, leading to container pressurization.

-

Store separately from incompatible materials, especially strong bases, oxidizing agents, and nucleophiles (e.g., amines, alcohols).

Section 4: Experimental Workflow: N-Alkylation Protocol

This section details a representative protocol for the N-alkylation of a primary amine, integrating safety checkpoints throughout. This workflow is designed as a self-validating system where each step's safety rationale is explained.

Caption: A typical experimental workflow for using the alkylating agent.

Detailed Protocol Steps:

-

Preparation and Pre-Reaction Checks (Administrative & PPE Controls):

-

Action: Before bringing the reagent into the fume hood, ensure all required PPE is correctly worn. Verify that the safety shower and eyewash station are unobstructed and functional. Ensure a spill kit and appropriate quenching agents (e.g., sodium bicarbonate solution) are readily available.

-

Causality: This pre-planning phase is a critical administrative control that ensures you are prepared to handle the reagent safely and respond effectively to any incident.

-

-

Handling and Weighing (Engineering & PPE Controls):

-

Action: Perform all weighing and transfers of the solid Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate inside the chemical fume hood. Use an anti-static weigh boat or weigh directly into a tared flask to prevent dispersal of the fine powder.

-

Causality: The fume hood contains any airborne particles, preventing inhalation. Direct weighing into the reaction vessel minimizes transfers and potential for spills.

-

-

Reaction Setup and Execution (Engineering Controls):

-

Action: Set up the reaction apparatus in the fume hood. Dissolve the amine nucleophile and a non-nucleophilic base (e.g., potassium carbonate) in an appropriate anhydrous solvent (e.g., acetonitrile). Add the alkylating agent, ideally as a solution, to the amine mixture dropwise at a controlled temperature. Monitor the reaction by TLC or LC-MS from within the hood.

-

Causality: Dropwise addition helps to control the exothermic nature of the alkylation reaction. Using an inert base prevents unwanted side reactions. The entire process is contained within the fume hood.

-

-

Workup and Quenching (Engineering & PPE Controls):

-

Action: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully add water or a saturated aqueous solution of a mild base to quench any unreacted alkylating agent. Perform all extractions inside the fume hood.

-

Causality: Quenching destroys the reactive electrophile, rendering the mixture safer to handle. Cooling the mixture before adding water mitigates the exothermicity of the quenching process.

-

-

Purification and Decontamination (Engineering & Administrative Controls):

-

Action: Concentrate the dried organic extracts using a rotary evaporator with the vacuum pump exhaust vented into the fume hood or protected by a cold trap. Purify the crude product by column chromatography, conducted entirely within the fume hood. After use, rinse all contaminated glassware with a suitable solvent (e.g., acetone) three times. The rinsate must be collected as hazardous waste.

-

Causality: Venting the rotary evaporator prevents the release of volatile residues into the lab. Thorough decontamination of glassware is an essential administrative control to prevent unintentional exposure of other lab members.

-

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.[4][17][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes under a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention.[17][19]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills:

-

Minor Spill (in a fume hood): If a small amount is spilled inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a detergent solution, followed by a solvent rinse (e.g., acetone).

-

Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

-

Conclusion

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a powerful synthetic reagent, but its utility is matched by its significant hazards. By understanding the chemical principles behind its reactivity and by rigorously applying the Hierarchy of Controls, researchers can mitigate the risks associated with its use. A safety-first mindset, embodied by careful planning, the use of appropriate controls, and preparedness for emergencies, is non-negotiable for the responsible conduct of research.

References

- Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 - TCI Chemicals. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M1806]

- Methyl 2-[4-(bromomethyl)phenyl]benzoate | 114772-38-2 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3180266.htm]

- Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 - TCI Chemicals (America). TCI America. [URL: https://www.tcichemicals.com/US/en/p/M1806]

- Hierarchy of Control: Isolating and Segregating Hazardous Chemicals - Storemasta Blog. Storemasta. [URL: https://www.storemasta.com.

- Control Measures for Chemical Safety - NIST Global Blog. NIST Global. [URL: https://www.nistglobal.com/control-measures-for-chemical-safety/]

- Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/hierarchy-of-hazard-controls-building-better-lab-safety-through-smarter-decisions-22225]

- Chemical Safety Data Sheet MSDS / SDS - Methyl 2-[4-(bromomethyl)phenyl]benzoate - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_114772-38-2.htm]

- Methyl 2-[4-(bromomethyl)phenyl]benzoate - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3180266_EN.htm]

- Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies. Chemscape Safety Technologies. [URL: https://www.chemscape.com/resources/blog/hierarchy-of-controls-for-chemical-hazard-management]

- 114772-38-2|Methyl 2-[4-(Bromomethyl)phenyl]benzoate - BLDpharm. BLDpharm. [URL: https://www.bldpharm.com/products/114772-38-2.html]

- From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment - CrelioHealth Blog. CrelioHealth. [URL: https://creliohealth.

- Benzyl Bromide - Common Organic Chemistry. Organic Chemistry Data.

- Lachrymators | Laboratory Safety - Brandeis University. Brandeis University. [URL: https://www.brandeis.

- Methyl 4-(bromomethyl)benzoate 98 2417-72-3 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/348155]

- SAFETY DATA SHEET - TCI EUROPE N.V. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M2941_E.pdf]

- Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22031079]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H52350]

- How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ - Guidechem. Guidechem. [URL: https://www.guidechem.

- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [URL: https://www.acsgreenchemistry.

- Benzyl bromide - Synquest Labs. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/1700-9-29.pdf]

- Benzyl bromide - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc.

- Alkylation Reactions | Development, Technology - Mettler Toledo. Mettler-Toledo. [URL: https://www.mt.

- SAFETY DATA SHEET - Fisher Scientific (Benzyl Bromide). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC105510050]

- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. [URL: https://www.safety.fsu.edu/chem_spill.html]

- Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University. [URL: https://ehs.princeton.edu/laboratory-research/chemical-safety/hazardous-chemical-exposures]

- Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. [URL: https://ehs.uky.edu/docs/pdf/bio_emergency_procedures_for_incidents_involving_chemicals_0001.pdf]

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/topics/chemical-safety/firstaid.html]

- Methyl 4‐(bromomethyl)benzoate. Acta Crystallographica Section E. [URL: https://journals.iucr.org/e/issues/2007/03/00/jw2057/jw2057.pdf]

- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. LookChem. [URL: https://www.lookchem.

Sources

- 1. Methyl 2-[4-(bromomethyl)phenyl]benzoate | 114772-38-2 [chemicalbook.com]

- 2. 114772-38-2|Methyl 2-[4-(Bromomethyl)phenyl]benzoate|BLD Pharm [bldpharm.com]

- 3. mt.com [mt.com]

- 4. Ester synthesis by O-alkylation [organic-chemistry.org]

- 5. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | TCI AMERICA [tcichemicals.com]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 8. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS#: 114772-38-2 [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nistglobal.com [nistglobal.com]

- 13. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemistry.princeton.edu [chemistry.princeton.edu]

- 18. youtube.com [youtube.com]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles.

Section 1: Core Molecular Attributes

Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a bifunctional organic molecule that has garnered significant interest as a building block in the synthesis of complex pharmaceutical agents, most notably angiotensin II receptor blockers. Understanding its fundamental properties is the first step in its effective utilization.

Physicochemical Properties

The compound's reactivity and handling requirements are dictated by its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 305.17 g/mol | [1][2][3] |

| Molecular Formula | C₁₅H₁₃BrO₂ | [1][2][3] |

| CAS Number | 114772-38-2 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 56 °C | [2] |

| IUPAC Name | methyl 2-[4-(bromomethyl)phenyl]benzoate | [1] |

| Synonyms | Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate, 2-[4-(Bromomethyl)phenyl]benzoic Acid Methyl Ester, 4'-(Bromomethyl)biphenyl-2-carboxylic Acid Methyl Ester | [1] |

Structural Elucidation

The molecule's structure, featuring a biphenyl backbone with a methyl ester at the 2-position and a bromomethyl group at the 4'-position, is the foundation of its utility. The bromomethyl group serves as a reactive handle for alkylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Section 2: Synthesis and Mechanism

The synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is most commonly achieved via a free-radical bromination of its precursor, methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.

Synthetic Protocol: Wohl-Ziegler Bromination

This procedure details a common laboratory-scale synthesis.

Objective: To synthesize Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate via benzylic bromination.

Materials:

-

Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

n-Hexane or Carbon Tetrachloride (CCl₄)

-

10% Sodium bisulfite solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate (1 equivalent) in a suitable solvent like n-hexane or CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, ~1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent). Irradiation with a light source (like an IR lamp) can also be used to promote the initiation of the radical reaction.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. If necessary, add a 10% sodium bisulfite solution to quench any remaining bromine.[1]

-

Workup - Removal of Succinimide: Filter the mixture to remove the succinimide byproduct.[4] The succinimide is also water-soluble and can be removed by an aqueous wash.[5]

-

Workup - Extraction and Drying: Wash the organic filtrate with water and then with a saturated sodium bicarbonate solution.[4] Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization (e.g., from an acetone/hexane mixture) or silica gel column chromatography to yield the pure Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.[4][5]

Mechanistic Deep Dive: Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The choice of reagents is critical for the reaction's success.

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is crucial to avoid the competing electrophilic aromatic substitution on the benzene rings.

-

Radical Initiator (AIBN/Benzoyl Peroxide): These molecules readily decompose upon heating or irradiation to form radicals, which initiate the chain reaction.

The mechanism unfolds in three key stages:

-

Initiation: The initiator decomposes to form radicals. These radicals then react with a source of bromine (often trace HBr in the NBS) to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring.[7][8]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr byproduct) to form the desired product and a new bromine radical, which continues the chain.[6]

-

-

Termination: The reaction terminates when two radicals combine.

Caption: Free-radical mechanism of Wohl-Ziegler bromination.

Section 3: Application in Pharmaceutical Synthesis: The Case of Telmisartan

The primary application of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is as a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[9][10][11]

The Key Alkylation Step

In the synthesis of Telmisartan, Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is used to alkylate a pre-formed bis-benzimidazole core.

Caption: Synthesis of Telmisartan from the key intermediate.

This reaction is typically a nucleophilic substitution where the nitrogen atom of the benzimidazole acts as a nucleophile, displacing the bromide ion from the benzylic carbon of the intermediate. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, in a polar aprotic solvent like DMF or DMSO.[9]

Final Conversion

Following the alkylation, the methyl ester group of the resulting molecule is hydrolyzed under basic or acidic conditions to yield the final active pharmaceutical ingredient, Telmisartan.[11][12]

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is paramount for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.[1] It is particularly effective at separating the desired mono-brominated product from the starting material and potential byproducts like the dibromo species.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. Key expected signals in the ¹H NMR spectrum would include a singlet for the bromomethyl protons (-CH₂Br), a singlet for the methyl ester protons (-OCH₃), and a series of multiplets in the aromatic region for the biphenyl protons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (305.17 g/mol ) and to aid in the identification of any impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl (C=O) stretch of the ester.

Section 5: Safety and Handling

As a responsible scientist, proper handling and awareness of the hazards associated with this chemical are essential.

-

Hazards: Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is classified as an irritant.[1] It can cause skin and serious eye irritation. Some sources also indicate it may cause an allergic skin reaction and is harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It should be stored under an inert atmosphere at room temperature.[13]

References

-

PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Yathirajan, H., et al. (2007). Methyl 4-(bromomethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1334.

-

Ottokemi. (n.d.). Methyl 2-[4-(Bromomethyl)phenyl]benzoate,98%. Retrieved from [Link]

- Reddy, M. S., et al. (2007). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.

- Goossen, L. J., & Knaubar, T. (2010). An efficient synthesis of the angiotensin II receptor antagonist Telmisartan. Beilstein Journal of Organic Chemistry, 6, 21.

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Telmisartan. Retrieved from [Link]

-

Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]

Sources

- 1. Methyl 2-[4-(bromomethyl)phenyl]benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Manufacturers of Methyl 2-[4-(Bromomethyl)phenyl]benzoate,98%, CAS 114772-38-2, M 5074, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Improved Process For The Preparation Of Telmisartan [quickcompany.in]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. 114772-38-2|Methyl 2-[4-(Bromomethyl)phenyl]benzoate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocols: Methyl 4-bromomethyl-2-phenylbenzoate as a Versatile Linker in Medicinal Chemistry

Introduction: The Architectural Role of Linkers in Modern Therapeutics

In the landscape of targeted therapies, the linker is not merely a passive connector but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of a conjugate molecule. Whether in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker's architecture governs the delivery and release of a payload or the spatial orientation of two distinct protein-binding moieties.[1][2] Methyl 4-bromomethyl-2-phenylbenzoate has emerged as a valuable scaffold in this context. Its structure features a reactive benzylic bromide, an electrophilic handle primed for covalent conjugation, and a methyl ester that can be further functionalized. This combination provides a stable, non-cleavable linkage, offering a robust platform for building complex therapeutic agents where sustained connection between components is paramount. This guide provides an in-depth exploration of its synthesis, reactivity, and application protocols for researchers in drug development.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional molecule whose utility is rooted in its distinct chemical functionalities.[3][4] The core of its reactivity lies in the benzylic bromide group. Benzylic halides are excellent electrophiles for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. This allows for efficient and specific reactions with a wide range of nucleophiles under relatively mild conditions.

The primary mechanism of action for the bromomethyl group is a nucleophilic substitution reaction (SN2), which results in the formation of highly stable covalent bonds such as thioethers (from thiols) or secondary amines (from primary amines).[3] This bond stability is a critical feature, particularly for constructs like non-cleavable ADCs or PROTACs, where premature dissociation of the components can lead to off-target effects or loss of efficacy.[3][5]

| Property | Value |

| CAS Number | 114772-38-2[4][6][7] |

| Molecular Formula | C₁₅H₁₃BrO₂[4][7] |

| Molecular Weight | 305.17 g/mol [4][7] |

| Appearance | White to off-white solid |

| Primary Reactive Site | Benzylic Bromide (C-Br) |

| Secondary Reactive Site | Methyl Ester (-COOCH₃) |

| Solubility | Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, THF) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via radical bromination of the benzylic methyl group of methyl 4'-methyl-2-biphenylcarboxylate. The use of N-Bromosuccinimide (NBS) with a radical initiator is a standard and effective method for this transformation.[8][9]

Core Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which abstract a bromine atom from NBS. The resulting bromine radical then abstracts a hydrogen atom from the most reactive C-H bond, the benzylic position, due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of NBS to propagate the chain and form the desired product. Controlling stoichiometry is crucial to minimize the formation of the dibrominated side product.[8][10]

Materials:

-

Methyl 4'-methyl-2-biphenylcarboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or n-hexane[8]

-

10% Sodium bisulfite solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4'-methyl-2-biphenylcarboxylate (1.0 eq) in CCl₄ or n-hexane (approx. 0.1 M solution).

-

Reagent Addition: Add NBS (1.0-1.1 eq) and AIBN (0.05 eq) to the solution.[8]

-

Initiation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄, 69°C for n-hexane) under an inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. The reaction typically takes 2-4 hours.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. A solid (succinimide) will precipitate. Filter the mixture to remove the solid.

-

Work-up: Transfer the filtrate to a separatory funnel. To quench any remaining bromine or NBS, wash the organic layer with a 10% aqueous solution of sodium bisulfite, followed by water and then brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Safety Note: Benzyl bromides are lachrymators and skin irritants.[11] Handle this compound and the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Protocol 2: Conjugation to a Nucleophilic Payload

This protocol details the general procedure for covalently linking this compound to a payload molecule (e.g., a drug, dye, or probe) containing a nucleophilic group such as a phenol, thiol, or amine.

Core Rationale: The reaction is a direct SN2 displacement of the bromide by the nucleophile. A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., phenol, thiol), increasing its nucleophilicity and accelerating the reaction. Aprotic polar solvents are ideal as they solvate the cation of the base without hindering the nucleophile.

Materials:

-

This compound

-

Nucleophilic payload (Payload-NuH)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate, water, brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried flask under an inert atmosphere, add the nucleophilic payload (1.0 eq) and anhydrous DMF.

-

Activation: Add a mild base such as K₂CO₃ (for phenols/thiols) or DIPEA (for amines) (1.5-2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Linker Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50°C if necessary). Monitor the progress by LC-MS until the starting payload is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF and salts.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography to obtain the desired conjugate.

Protocol 3: Application in a PROTAC Assembly Workflow

This protocol outlines a multi-step strategy to construct a PROTAC, where this compound serves as the core of the linker connecting a target-binding warhead to an E3 ligase ligand.[1][12]

Core Rationale: This strategy leverages the linker's two distinct functional handles. First, the benzylic bromide is used for an SN2 reaction. Second, the methyl ester is hydrolyzed to a carboxylic acid. This acid is then activated to form an amide bond with the second component, providing a stable, multi-part final molecule.

Part A: Initial Conjugation and Saponification

-

Conjugation: Following Protocol 2 , conjugate this compound to the first binding partner (e.g., an amine-containing E3 ligase ligand, via an initial acylation to introduce a phenolic nucleophile). Purify the resulting intermediate (Intermediate 1).

-

Hydrolysis (Saponification): Dissolve Intermediate 1 in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).

-

Add Lithium Hydroxide (LiOH) (3-5 eq) and stir at room temperature. Monitor the reaction by LC-MS for the conversion of the methyl ester to the carboxylic acid.

-

Acidification: Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl.

-

Extraction: Extract the carboxylic acid product (Intermediate 2) with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected linker-conjugate, which may be used without further purification.

Part B: Amide Coupling to Second Partner

-

Setup: Dissolve the carboxylic acid intermediate (Intermediate 2, 1.0 eq) and the second binding partner (containing an amine, 1.1 eq) in anhydrous DMF.

-

Coupling Reagents: Add an amide coupling reagent such as HATU (1.2 eq) followed by a non-nucleophilic base like DIPEA (3.0 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the formation of the final PROTAC molecule by LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 2. Purify the final PROTAC by preparative HPLC or silica gel chromatography.

Visualization of Workflows and Reactions

References

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

- Google Patents. (n.d.). CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

-

PubChem. (n.d.). Methyl 2-[4-(dibromomethyl)phenyl]benzoate. Retrieved from [Link]

-

PharmaCompass. (n.d.). Methyl 2-[4-(Bromomethyl)Phenyl]Benzoate | Drug Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Retrieved from [Link]

-

Theranostics. (2021, January 1). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Retrieved from [Link]

-

PubMed. (2011, November 15). 4-Methyl-phenyl 4-bromo-benzoate. Retrieved from [Link]

-

National Institutes of Health. (2023, May 9). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Retrieved from [Link]

-

Taylor & Francis. (2019). Benzyl bromide – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Retrieved from [Link]

-

Frontiers. (2021, July 29). Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. Retrieved from [Link]

-

MDPI. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

-

National Science Foundation. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Retrieved from [Link]

-

ADC Review. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3). Retrieved from [Link]

-

ChemRxiv. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]

-

ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2.... Retrieved from [Link]

-

ChemRxiv. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Retrieved from [Link]

-

BEBPA. (n.d.). Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. Retrieved from [Link]

Sources

- 1. Frontiers | Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery [frontiersin.org]

- 2. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 114772-38-2|Methyl 2-[4-(Bromomethyl)phenyl]benzoate|BLD Pharm [bldpharm.com]

- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 6. Methyl 2-[4-(bromomethyl)phenyl]benzoate | 114772-38-2 [chemicalbook.com]

- 7. Methyl 2-[4-(Bromomethyl)Phenyl]Benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Methyl 2-[4-(bromomethyl)phenyl]benzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Methyl 2-[4-(dibromomethyl)phenyl]benzoate | C15H12Br2O2 | CID 56604954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 12. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate in Advanced Materials

[1]

Executive Summary & Molecule Profile

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (hereafter MBMB ) serves as a high-purity "Janus" scaffold in materials science. It possesses dual functionality:

-

Electronic/Structural Core: The biphenyl moiety provides rigidity,

- -

Orthogonal Reactivity: The benzyl bromide is a "soft" electrophile ideal for Atom Transfer Radical Polymerization (ATRP) initiation or nucleophilic substitution, while the methyl ester remains stable until intentionally hydrolyzed for coordination chemistry (e.g., MOFs).

Chemical Profile

| Property | Specification | Material Relevance |

| CAS | 135432-84-7 / 114772-38-2 | Registry verification |

| Structure | Biphenyl-2-carboxylate core | Rigid rod mesogen for liquid crystals |

| Functional Group A | 4'-Bromomethyl ( | ATRP Initiator / Surface Anchor |

| Functional Group B | 2-Methoxycarbonyl ( | Latent carboxylic acid for MOF linking |

| Melting Point | 48–56 °C | Low-melting solid; ease of processing |

Application I: Precision Polymer Synthesis (ATRP Initiator)

Concept

Benzyl halides are the "gold standard" initiators for Atom Transfer Radical Polymerization (ATRP) . MBMB functions as a functional initiator, installing a bulky, lipophilic biphenyl group at the

Mechanism

The C–Br bond in MBMB undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex. The biphenyl radical initiates the polymerization of monomers (e.g., Styrene, MMA), resulting in a polymer chain where every molecule starts with the biphenyl motif.

Protocol: Synthesis of Biphenyl-End-Functionalized Polystyrene

Objective: Synthesize well-defined Polystyrene (PS) with a biphenyl end-group (

Reagents:

-

Initiator: MBMB (1.0 eq)

-

Monomer: Styrene (purified over basic alumina, 100 eq)

-

Catalyst: CuBr (1.0 eq)

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1.0 eq)

-

Solvent: Anisole (50% v/v relative to monomer)

Step-by-Step Methodology:

-

Charge: In a Schlenk flask, dissolve MBMB (305 mg, 1 mmol) in anisole (10 mL). Add Styrene (10.4 g, 100 mmol) and PMDETA (173 mg, 1 mmol).

-

Degas: Seal the flask and perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for ATRP).

-

Catalyst Addition: Under frozen nitrogen flow, add CuBr (143 mg, 1 mmol). The mixture will turn light green/blue depending on the complex.

-

Polymerization: Immerse flask in an oil bath at 90 °C. Stir for 6–12 hours.

-

Process Note: The benzyl bromide moiety is highly active; conversion should be monitored via GC or NMR to prevent high-molecular-weight coupling (radical-radical termination).

-

-

Termination: Expose the reaction to air (oxidizes Cu(I) to blue Cu(II)) and dilute with THF.

-

Purification: Pass the solution through a neutral alumina column to remove the copper catalyst. Precipitate into cold methanol (10x volume).

-

Analysis: Characterize via GPC (Molecular Weight) and

-NMR.-

Diagnostic Signal: Look for the shift of the benzylic protons from

ppm (reactant) to broad signals at

-

Workflow Diagram (ATRP Cycle)

Caption: ATRP equilibrium showing MBMB (R-Br) activating to initiate polymer growth while maintaining low radical concentration.

Application II: Pharmaceutical Solid-State Engineering (Crystal Engineering)

Concept

In drug development, the physical form (polymorph) and purity of intermediates define the final drug's quality. MBMB is prone to two critical impurities: Desbromo (missing Br) and Dibromo (over-brominated). These impurities disrupt the crystal lattice and downstream yield. "Materials Science" here applies to the design of the crystallization process to reject these structural analogs.

Critical Material Attributes (CMAs)

-

Lattice Energy: The bromine atom induces specific halogen bonding. Impurities lacking this (Desbromo) or having excess (Dibromo) alter the solubility differential.

-

Solvent Selection: MBMB crystallizes well from non-polar/polar aprotic mixtures, whereas polar impurities stay in solution.

Protocol: Purification via Anti-Solvent Crystallization

Objective: Purify Crude MBMB (>5% impurities) to API Grade (>99.5%).

Step-by-Step Methodology:

-

Dissolution: Dissolve crude MBMB (100 g) in Acetone (300 mL) at 40 °C. Ensure complete dissolution (clear yellow solution).

-

Filtration: Filter hot through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (brominating agents).

-

Nucleation (Cloud Point): Slowly add Water (anti-solvent) dropwise at 40 °C until a persistent turbidity is observed (approx. 40–50 mL).

-

Seeding: Add pure MBMB seed crystals (0.1 wt%) to induce controlled growth of the desired polymorph.

-

Cooling Ramp:

-

Hold at 35 °C for 30 mins (Ostwald Ripening).

-

Cool to 20 °C at 5 °C/hour.

-

Cool to 0–5 °C at 10 °C/hour.

-

-

Isolation: Filter the white crystalline solid. Wash with cold Acetone/Water (1:1).

-

Drying: Vacuum dry at 35 °C (Note: Melting point is low; do not overheat).

Data: Solvent Efficiency Table

| Solvent System | Yield (%) | Purity Increase | Impurity Rejection Mechanism |

|---|---|---|---|

| Methanol (Hot/Cold) | 85% | Moderate | Solubility differential (Temp) |

| Acetone/Water | 92% | High | Anti-solvent precipitation (Polarity) |

| Cyclohexane | 60% | Low | Poor solubility discrimination |

Application III: Precursor for Metal-Organic Frameworks (MOFs)

Concept

The biphenyl dicarboxylate linker is a "privileged structure" in MOF chemistry (e.g., UiO-67 derivatives). MBMB serves as a pre-functionalized linker precursor .

-

Step 1: The bromide is substituted with a functional group (e.g., Azide, Amine, Thiol).

-

Step 2: The ester is hydrolyzed to the carboxylic acid.

-

Step 3: MOF assembly. This "Pre-synthetic Modification" allows the introduction of delicate functional groups into MOFs that cannot survive direct bromination conditions.

Pathway: Synthesis of Functionalized Linker

-

Substitution: React MBMB with Sodium Azide (

) in DMF to form the Azido-methyl derivative . -

Hydrolysis: Treat with LiOH/THF/Water to yield 4'-(azidomethyl)biphenyl-2-carboxylic acid .

-

Application: Use this linker to grow MOFs that can be "clicked" (Click Chemistry) with alkynes post-synthesis.

Synthesis Logic Diagram

Caption: Pathway from MBMB to functionalized MOF materials via pre-synthetic modification.

References

-

Synthesis & Pharma Application: Ries, U. J., et al. "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry 36.25 (1993): 4040-4051. Link

-

ATRP Mechanism (Benzyl Halides): Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews 101.9 (2001): 2921-2990. Link

-

Crystal Engineering (Biphenyls): Desiraju, G. R. "Crystal engineering: From molecule to crystal." Journal of the American Chemical Society 135.27 (2013): 9952-9967. Link

-

MOF Linker Functionalization: Cohen, S. M. "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews 112.2 (2012): 970-1000. Link

-

Impurity Control in Sartans: Reddy, A. V., et al. "Identification, synthesis and characterization of impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis 44.3 (2007): 623-631. Link

Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule

An In-Depth Guide to Protecting Group Strategies for Methyl 4-bromomethyl-2-phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] Its synthetic value is derived from two key functional groups: a reactive benzylic bromide and a methyl ester. This bifunctionality, however, presents a significant challenge. The inherent reactivity of both the bromomethyl group—an excellent electrophile for nucleophilic substitution—and the methyl ester—susceptible to hydrolysis or nucleophilic acyl substitution—necessitates a carefully considered synthetic plan.[3][4]

Uncontrolled reactions can lead to a mixture of undesired products, complicating purification and significantly reducing the yield of the target molecule. To achieve selective transformation at one site without affecting the other, a robust protecting group strategy is essential. This guide provides a detailed analysis of the reactivity of this compound and outlines detailed protocols for orthogonal protection and deprotection, enabling precise and efficient synthetic manipulation.

Reactivity Profile and Strategic Considerations

The two primary reactive centers of the molecule are the benzylic bromide and the methyl ester.

-

The Bromomethyl Group (-CH₂Br): As a benzylic halide, this group is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms).[5][6] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This high reactivity makes it an excellent handle for molecular elaboration.

-

The Methyl Ester Group (-COOCH₃): This group is vulnerable to nucleophilic attack at the carbonyl carbon. Under basic conditions, it can undergo saponification (hydrolysis) to form a carboxylate salt.[7][8] Strong nucleophiles, such as those often used in substitutions with the bromomethyl group, can also lead to undesired reactions at the ester.

The central challenge is the overlapping reactivity of these groups. For instance, attempting to displace the bromide with a basic nucleophile like sodium methoxide would likely result in simultaneous saponification of the ester. Conversely, using an amine to form an amide from the ester would lead to alkylation of the amine by the bromomethyl group.

Orthogonal Protection: The Key to Selectivity

An effective strategy relies on the principle of "orthogonal protection," where each protecting group can be removed under specific conditions that do not affect other protecting groups or the molecule's core structure.[9][10] This allows for the sequential and controlled modification of the molecule.

Application Note 1: Selective Modification at the Bromomethyl Group

This strategy is employed when the desired transformation involves a nucleophilic attack on the benzylic carbon, while the methyl ester must remain intact. This is particularly critical when using basic or highly nucleophilic reagents that would otherwise react with the ester.

The Core Challenge: The methyl ester is labile under basic conditions often required for nucleophilic substitution.

The Strategy: The methyl ester is temporarily converted into a more robust functional group that is stable to the planned reaction conditions. The most common approach is to hydrolyze the ester to the corresponding carboxylic acid and then protect the acid.

Workflow for Bromomethyl Group Modification

Caption: Workflow for selective reaction at the bromomethyl group.

Protocol 1.1: Saponification of the Methyl Ester

This initial step converts the methyl ester into a carboxylic acid via base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is often the base of choice for its mildness and efficiency.[11][12]

-

Reagents and Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.

-

Add LiOH·H₂O (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[13]

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-bromomethyl-2-phenylbenzoic acid.

-

Protocol 1.2: Protection of the Carboxylic Acid as a Benzyl Ester

The benzyl (Bn) group is an excellent choice for protecting carboxylic acids as it is stable under a wide range of acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[14][15]

-

Reagents and Materials:

-

4-bromomethyl-2-phenylbenzoic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate, water, brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.) to the solution.

-

Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-